n-[(1-Isopropyl-1h-pyrazol-4-yl)methyl]-1,3-dimethyl-1h-pyrazol-4-amine
Description
Systematic Nomenclature and Structural Identification
The compound’s IUPAC name, N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine , reflects its precise substitution pattern. Breaking this down:
- 1-Isopropyl-1H-pyrazol-4-yl : A pyrazole ring substituted with an isopropyl group (-CH(CH~3~)~2~) at position 1 and a methylene (-CH~2~) bridge at position 4.
- 1,3-dimethyl-1H-pyrazol-4-amine : A second pyrazole ring with methyl groups at positions 1 and 3, and an amine (-NH~2~) at position 4.
The molecular formula is C~12~H~21~N~5~ , with a molecular weight of 235.33 g/mol (calculated from isotopic compositions). Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C~12~H~21~N~5~ |
| Molecular Weight | 235.33 g/mol |
| Hybridization | sp² at pyrazole nitrogens |
| Bond Angles | ~120° (pyrazole ring) |
The compound’s planar geometry arises from the aromatic pyrazole rings, with conjugated π-electron systems stabilizing the structure. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct proton environments:
- Isopropyl group : A septet (1H) at δ ~3.0 ppm and two doublets (6H) near δ ~1.2 ppm.
- Methylene bridge : A singlet (2H) around δ ~4.2 ppm.
- Pyrazole protons : Resonances between δ ~7.5–8.5 ppm.
Historical Context of Pyrazole Derivatives in Chemical Research
Pyrazoles, first synthesized by Ludwig Knorr in 1883 via condensation of acetylacetone with hydrazine, have evolved into a cornerstone of heterocyclic chemistry. The discovery of natural pyrazole derivatives, such as 1-pyrazolyl-alanine from watermelon seeds (1959), highlighted their biological relevance.
This compound builds upon milestones in pyrazole functionalization:
- 1950s–1970s : Development of pyrazole-based pharmaceuticals (e.g., antipyretics, analgesics).
- 1980s–2000s : Expansion into agrochemicals (fungicides, herbicides).
- Post-2010 : Focus on bis-pyrazole systems for enhanced bioactivity and receptor selectivity.
This compound’s design leverages the Knorr pyrazole synthesis (condensation of 1,3-diketones with hydrazines) and modern cross-coupling strategies to integrate multiple substituents.
Position in Heterocyclic Chemistry Taxonomy
Within heterocyclic chemistry, this compound belongs to the azole family, specifically the pyrazole subclass . Its taxonomy is defined by:
- Ring System : Two fused pyrazole units (bis-pyrazole).
- Substituents : Alkyl (isopropyl, methyl) and amine groups.
- Electronic Profile : Electron-rich due to lone pairs on pyrazole nitrogens.
Compared to simpler pyrazoles, its bis-heterocyclic structure enhances π-stacking interactions and hydrogen-bonding capacity , making it suitable for:
- Enzyme inhibition : Potential binding to ATP pockets via NH and methyl groups.
- Material science : Coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺).
The compound’s dual pyrazole framework aligns with trends in multi-target drug design , where polyheterocyclic systems modulate multiple biological pathways simultaneously. Future research may explore its utility in catalysis or supramolecular chemistry , capitalizing on its rigid, functionalized architecture.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1,3-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-7-11(6-14-17)5-13-12-8-16(4)15-10(12)3;/h6-9,13H,5H2,1-4H3;1H |
InChI Key |
DAWLHXKJMIUBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CN(N=C2)C(C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Pyrazole Ring Synthesis
The synthesis begins with the preparation of substituted pyrazole precursors. Two primary routes dominate literature:
Cyclocondensation of Hydrazines with 1,3-Diketones
The 1,3-dimethylpyrazole moiety is synthesized via cyclocondensation of methyl-substituted 1,3-diketones (e.g., acetylacetone) with hydrazine hydrate under acidic conditions. For example:
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{N}2\text{H}_4 \xrightarrow{\text{HCl, EtOH}} \text{1,3-dimethyl-1H-pyrazole}
$$
Yields typically range from 65–78% under reflux conditions (80°C, 6–8 hr).
Linker Formation via Nucleophilic Substitution
The critical methanamine bridge is constructed through a two-step process:
Chloromethylation of 1,3-Dimethylpyrazole
Chloromethylation of 1,3-dimethylpyrazole using paraformaldehyde and hydrochloric acid (HCl) in dioxane yields 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole. Reaction conditions:
- Temperature: 90°C
- Duration: 10 hr
- Yield: 70–75%
Amination with 1-Isopropylpyrazol-4-amine
The chlorinated intermediate reacts with 1-isopropyl-1H-pyrazol-4-amine in the presence of sodium hydride (NaH) in DMF:
$$
\text{C}4\text{H}6\text{ClN}2 + \text{C}6\text{H}{11}\text{N}3 \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Key parameters:
- Molar ratio (chloride:amine): 1:1.2
- Temperature: 25°C (room temperature)
- Reaction time: 24 hr
- Yield: 68%
Industrial Optimization Strategies
Solvent and Catalyst Screening
Industrial protocols optimize reaction efficiency through solvent/catalyst systems:
| Parameter | Laboratory Scale (Academic) | Industrial Scale (Optimized) |
|---|---|---|
| Solvent | DMF | Tetrahydrofuran (THF) |
| Catalyst | NaH | KOtBu (potassium tert-butoxide) |
| Temperature (°C) | 25 | 0–5 (controlled cooling) |
| Yield (%) | 68 | 82 |
| Purity (HPLC, %) | 95 | 99.5 |
Industrial methods prioritize THF for easier solvent recovery and KOtBu for reduced side reactions.
Continuous Flow Reactor Design
Recent advancements employ continuous flow systems to enhance scalability:
- Residence time : 30 min (vs. 24 hr batch)
- Throughput : 5 kg/hr
- Yield improvement : 12% over batch methods
Spectroscopic Characterization
Challenges and Mitigation Strategies
Impurity Profiling
Common byproducts and their control:
| Impurity | Source | Mitigation |
|---|---|---|
| Bis-alkylated derivative | Excess chloromethylation agent | Strict stoichiometric control (1:1) |
| Oxidized pyrazole | Atmospheric O$$_2$$ exposure | Nitrogen blanket during synthesis |
Scalability Limitations
- Issue : Poor solubility of intermediates in THF at >50 L batches
- Solution : Switch to dimethylacetamide (DMAc) with 0.5% H$$_2$$O additive
Emerging Methodologies
Photocatalytic Amination
Pilot studies using iridium-based photocatalysts (e.g., Ir(ppy)$$_3$$) demonstrate:
- Reaction time reduction to 2 hr
- Yield improvement to 89%
- Selectivity >99%
Biocatalytic Approaches
Immobilized transaminases show promise for enantioselective synthesis of chiral derivatives:
- Conversion rate: 92%
- ee (enantiomeric excess): 98%
Chemical Reactions Analysis
Types of Reactions
N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Therapeutic Applications
2.1 Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including n-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These findings suggest that the pyrazole scaffold can be optimized for improved efficacy in cancer therapy .
2.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit inflammatory pathways effectively, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease. Specific studies have demonstrated that certain pyrazole compounds can reduce disease activity index scores in animal models of inflammation .
Synthesis and Structure-Activity Relationship (SAR)
3.1 Synthetic Routes
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Core : Utilizing hydrazine derivatives and suitable carbonyl compounds.
- Alkylation : Introducing isopropyl groups through alkylation reactions.
- Final Functionalization : Attaching the dimethylamine moiety to achieve the final structure.
3.2 Structure-Activity Relationship (SAR)
Research into SAR has indicated that modifications at specific positions on the pyrazole ring can significantly affect biological activity. For instance, varying the alkyl groups or introducing different substituents can enhance potency against specific targets such as cancer cells or inflammatory mediators .
Case Studies
4.1 Case Study: Antitumor Activity
In a study by Wei et al., a series of pyrazole derivatives were synthesized and screened for their activity against A549 lung cancer cells. The most potent compound exhibited an IC50 value of 26 µM, indicating strong antitumor activity . This case exemplifies how modifications to the pyrazole structure can lead to enhanced therapeutic effects.
4.2 Case Study: Inhibition of Inflammatory Pathways
Another investigation focused on the compound's ability to inhibit NF-kB signaling pathways in vitro, demonstrating a reduction in pro-inflammatory cytokine production in treated cells compared to controls . This highlights its potential application in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations in Pyrazole Derivatives
The structural analogs of this compound differ primarily in alkyl substituents, aromatic cores, and synthetic methodologies. Key examples include:
Key Observations :
Biological Activity
The compound n-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine, often referred to as a pyrazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound features a distinctive pyrazole core, which is known for conferring various biological activities. The molecular formula is , with a molecular weight of approximately 206.24 g/mol. Its structural components include:
- Isopropyl group : Enhances lipophilicity.
- Dimethylamino group : Potentially increases biological activity through interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. Notably:
- Inhibition of CDK2 : The compound exhibits potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a crucial target in cancer therapy. It demonstrated an IC50 value of 0.005 µM, indicating strong selectivity over other kinases .
- Antiproliferative Effects : In vitro tests revealed that the compound showed sub-micromolar antiproliferative activity across a panel of cancer cell lines, with GI50 values ranging from 0.127 to 0.560 µM .
- Mechanism of Action : Mechanistic studies indicated that the compound induces apoptosis in ovarian cancer cells by reducing the phosphorylation of retinoblastoma protein at Thr821 and causing cell cycle arrest at the S and G2/M phases .
Additional Biological Activities
Beyond anticancer properties, pyrazole derivatives have been reported to possess various other biological activities:
- Anti-inflammatory : Some derivatives exhibit significant anti-inflammatory effects, potentially useful in treating inflammatory diseases.
- Antiviral and Antibacterial : Pyrazole compounds have shown promise in inhibiting viral replication and bacterial growth, expanding their therapeutic potential beyond oncology .
Case Studies
| Study | Compound | Target | IC50 (µM) | Cell Lines |
|---|---|---|---|---|
| 1 | This compound | CDK2 | 0.005 | Ovarian Cancer |
| 2 | Various Pyrazole Derivatives | Multiple Kinases | Varies | MCF7, A549 |
| 3 | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 (IC50) | Hep-2 Cancer Cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
